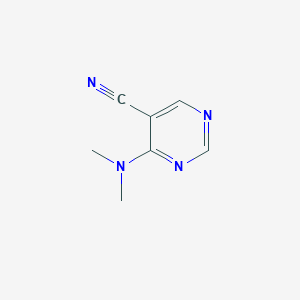

4-(Dimethylamino)pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4 This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 4-position and a cyano group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and cyanide sources.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using automated systems to ensure consistency and purity. These methods may include the use of high-pressure reactors and continuous flow systems to optimize yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of aminopyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-(Dimethylamino)pyrimidine-5-carbonitrile and its derivatives have been extensively studied for their biological activities, including:

- Anticancer Activity : Several studies have demonstrated that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has been noted for its broad-spectrum antimicrobial activity, making it a candidate for the development of new antibiotics. It has been effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can modulate inflammatory pathways, providing potential therapeutic options for inflammatory diseases .

- Antiviral Activity : The compound has shown promise in antiviral applications, particularly against viral infections where it acts by inhibiting viral replication mechanisms .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Recent advancements have focused on optimizing synthetic pathways to enhance yield and reduce environmental impact:

- One-Pot Synthesis : Innovative methods such as one-pot reactions involving malononitrile and various aldehydes have been developed to efficiently synthesize this compound under eco-friendly conditions .

- Structural Diversity : Researchers have explored various substituents on the pyrimidine ring to enhance biological activity. For instance, modifications at the 2, 4, and 6 positions have resulted in compounds with improved potency against specific targets .

Case Study 1: Anticancer Properties

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of a series of pyrimidine-5-carbonitrile derivatives that exhibited significant cytotoxicity against human cancer cell lines. The research demonstrated that structural modifications could lead to enhanced activity, showcasing the potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Activity

In another investigation, a derivative of this compound was tested against a panel of bacterial strains. Results indicated that certain modifications led to increased antibacterial efficacy, suggesting the compound's potential as a lead structure for new antibiotics .

Table 1: Biological Activities of this compound Derivatives

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

- 4-Amino-2-methyl-pyrimidine-5-carbonitrile

- Pyrimidinone-5-carbonitriles

- Other pyrimidine derivatives with various substituents at the 4 and 5 positions

Comparison: 4-(Dimethylamino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency as a tyrosine kinase inhibitor and has shown promising results in anticancer research .

Activité Biologique

4-(Dimethylamino)pyrimidine-5-carbonitrile (DMAPC) is a heterocyclic organic compound belonging to the pyrimidine family. Its structure features a dimethylamino group at the 4-position and a cyano group at the 5-position of the pyrimidine ring. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

- Chemical Formula : C8H9N5

- Molecular Weight : 163.19 g/mol

- Melting Point : 140-142°C

- Solubility : Slightly soluble in water; more soluble in organic solvents like acetone and ethanol.

Synthesis

DMAPC is synthesized through the reaction of 4-aminopyrimidine with dimethylformamide (DMF) and sodium cyanide (NaCN), often using triethylamine or potassium carbonate as catalysts. The product is purified via recrystallization or chromatography .

Anti-Inflammatory Activity

Research indicates that DMAPC exhibits significant anti-inflammatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses . This inhibition could lead to reduced expression of pro-inflammatory cytokines.

Anticancer Activity

DMAPC has shown promising results in various studies as an anticancer agent. It has been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects. For instance, a study reported that DMAPC derivatives displayed inhibitory activity against specific kinases associated with cancer progression, such as VEGFR-2 and Aurora A kinase .

Table 1: Cytotoxic Activity of DMAPC Derivatives

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| DMAPC | A549 (Lung) | 58.44 |

| DMAPC | MCF7 (Breast) | 99.87 |

| DMAPC | LoVo (Colon) | 129.41 |

| DMAPC | HT29 (Colon) | 224.32 |

*CC50 is the concentration required to inhibit cell growth by 50% .

The anticancer activity of DMAPC is attributed to its ability to interact with DNA and inhibit topoisomerases, disrupting DNA replication and leading to apoptosis in cancer cells. Additionally, its antioxidant properties help mitigate oxidative stress, further contributing to its therapeutic potential .

Safety and Toxicity

Toxicological assessments have indicated that DMAPC is relatively safe at low concentrations. However, at higher doses, it may cause skin irritation and eye damage. Therefore, safety precautions are necessary when handling this compound .

Applications in Research

DMAPC serves as an intermediate in synthesizing various pharmaceuticals, agrochemicals, and fine chemicals. Its role in enhancing gene transfection efficiency highlights its importance in gene therapy applications .

Current Research Trends

Recent studies focus on optimizing DMAPC derivatives for improved biological activity and specificity against cancer cells. The ongoing exploration of its mechanism of action continues to uncover new therapeutic avenues for this compound .

Limitations and Future Directions

Despite its potential, challenges such as high production costs and a lack of standardized synthesis procedures hinder broader applications of DMAPC. Future research should focus on:

- Developing cost-effective synthesis methods.

- Conducting comprehensive clinical trials to evaluate efficacy and safety in humans.

- Investigating additional biological activities beyond anti-inflammatory and anticancer effects.

Propriétés

IUPAC Name |

4-(dimethylamino)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-6(3-8)4-9-5-10-7/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUWBQWMCSAZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.